molecular formula C14H16N2O3 B11860565 (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid

(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B11860565
M. Wt: 260.29 g/mol
InChI Key: VTESFIQSEVFMAQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available 6-methylindole.

    Acylation: The indole nitrogen is acylated using acetic anhydride to form N-acetyl-6-methylindole.

    Bromination: The acylated indole undergoes bromination at the 3-position using N-bromosuccinimide (NBS).

    Amino Acid Formation: The brominated product is then reacted with a chiral auxiliary, such as (S)-phenylalanine, under basic conditions to form the desired amino acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the acetamido moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of (S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid.

    Substitution: Formation of N-alkylated indole derivatives.

Scientific Research Applications

(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.

Uniqueness

(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific acetamido and methyl substitutions, which confer distinct chemical and biological properties compared to other indole derivatives. These modifications can enhance its binding affinity to certain proteins and its stability under physiological conditions.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(2S)-2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

VTESFIQSEVFMAQ-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.